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Compound of Interest

Compound Name:
4-Bromo-2-(bromomethyl)-1-

iodobenzene

Cat. No.: B1337891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Bromo-2-
(bromomethyl)-1-iodobenzene, a key intermediate in organic synthesis with applications in

the pharmaceutical and dye industries. This document outlines its chemical and physical

properties, provides a detailed experimental protocol for its synthesis, and discusses its

structural characteristics based on spectroscopic data.

Core Chemical Data
4-Bromo-2-(bromomethyl)-1-iodobenzene is a polysubstituted aromatic compound with the

molecular formula C₇H₅Br₂I. Its structure features a benzene ring with bromo, bromomethyl,

and iodo substituents, making it a versatile building block in medicinal chemistry and material

science. The presence of multiple, distinct halogen atoms allows for selective functionalization

in various cross-coupling reactions.

Table 1: Chemical and Physical Properties of 4-Bromo-2-(bromomethyl)-1-iodobenzene
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Property Value Source(s)

Molecular Formula C₇H₅Br₂I [1]

Molecular Weight 375.83 g/mol [1]

CAS Number 495414-06-7, 885681-96-9 [1][2]

Appearance Solid [2]

Boiling Point 335.1 ± 27.0 °C at 760 mmHg [1]

Melting Point Not available

Purity Typically ≥98% [2]

Structural Analysis and Spectroscopic Data
The structural elucidation of 4-Bromo-2-(bromomethyl)-1-iodobenzene is achieved through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic

protons and the benzylic protons of the bromomethyl group. The aromatic region would likely

display a complex splitting pattern due to the unsymmetrical substitution of the benzene ring.

The benzylic protons (-CH₂Br) would appear as a singlet, typically downfield due to the

deshielding effect of the adjacent bromine atom and the aromatic ring.

¹³C NMR: The carbon NMR spectrum would reveal seven distinct signals corresponding to the

seven carbon atoms in the molecule. The carbon of the bromomethyl group would appear in

the aliphatic region, while the six aromatic carbons would be in the downfield region. The

chemical shifts of the aromatic carbons are influenced by the electronic effects of the three

different halogen substituents.

Table 2: Predicted Spectroscopic Data for 4-Bromo-2-(bromomethyl)-1-iodobenzene
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Spectroscopic Technique Predicted Data

¹H NMR
Aromatic protons (m, 3H), Benzylic protons (-

CH₂Br, s, 2H)

¹³C NMR
7 distinct signals: 1 aliphatic (-CH₂Br), 6

aromatic

IR (cm⁻¹)
Aromatic C-H stretching, C=C stretching, C-Br

stretching, C-I stretching

Mass Spectrometry (m/z)

Molecular ion peak (M⁺) with characteristic

isotopic pattern for two bromine atoms and one

iodine atom

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-2-(bromomethyl)-1-iodobenzene would exhibit characteristic

absorption bands for the aromatic ring and the carbon-halogen bonds. Key absorptions would

include C-H stretching from the aromatic ring, C=C stretching vibrations of the benzene ring,

and distinct absorptions corresponding to the C-Br and C-I bonds.

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum

would show a characteristic isotopic pattern for the molecular ion peak due to the presence of

two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) and one iodine atom (isotope ¹²⁷I). Fragmentation

patterns would likely involve the loss of bromine and iodine atoms, as well as the bromomethyl

group.

Experimental Protocols
The synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene can be achieved through a multi-

step process starting from readily available precursors. A plausible synthetic route involves the

diazotization and bromination of a substituted aniline, followed by a free-radical bromination of

the benzylic methyl group.[1]
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Synthesis of 2-Bromo-4-iodotoluene from 2-Methyl-4-
iodoaniline

Diazotization: 2-methyl-4-iodoaniline (1.0 equivalent) is dissolved in an aqueous solution of

sulfuric acid and cooled to 10-15 °C. An aqueous solution of sodium nitrite is added dropwise

to form the corresponding diazonium salt solution. The reaction is typically stirred for 1 hour.

[1]

Bromination (Sandmeyer-type reaction): In a separate vessel, cuprous bromide (0.55

equivalents) is mixed with hydrobromic acid and heated to 85-90 °C. The freshly prepared

diazonium salt solution is then added dropwise to this mixture.[1]

Synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene
from 2-Bromo-4-iodotoluene

Free-Radical Bromination: 2-Bromo-4-iodotoluene (1.0 equivalent) and a radical initiator

such as azobisisobutyronitrile (AIBN) (0.3 equivalents) are dissolved in a suitable solvent like

dichloromethane. The mixture is heated to 50-60 °C.[1]

N-bromosuccinimide (NBS) (1.6 equivalents) is then added portion-wise to the reaction

mixture. The reaction progress is monitored, and upon completion (typically around 10

hours), the product is isolated.[1]

Purification: The crude product can be purified by recrystallization from a suitable solvent,

such as toluene, to yield the final product.[1]

Logical Workflow for Synthesis
The synthetic pathway described above can be visualized as a logical workflow.
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Synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene

2-Methyl-4-iodoaniline

Diazotization
(NaNO₂, H₂SO₄)

Step 1

2-Bromo-4-iodotoluene

Step 2
(CuBr, HBr)

Benzylic Bromination
(NBS, AIBN)

Step 3

4-Bromo-2-(bromomethyl)-1-iodobenzene

Final Product

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene.

Applications in Drug Development and Research
4-Bromo-2-(bromomethyl)-1-iodobenzene is a valuable intermediate in the synthesis of

pharmaceuticals and dyes.[3] Its utility stems from the differential reactivity of the aryl and

benzylic halides, allowing for sequential and selective chemical transformations. This makes it

an important building block for creating complex molecular architectures found in various drug
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candidates.[3] While specific signaling pathways directly involving this compound are not

documented, its role as a precursor in the synthesis of biologically active molecules is well-

established. Researchers can leverage its reactivity to explore novel chemical space in the

development of new therapeutic agents.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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